Auranofin

Description

Auranofin is a gold salt that is capable of eliciting pharmacologic actions that suppress inflammation and stimulate cell-mediated immunity. It has subsequently been listed by the World Health Organization as a member of the antirheumatic agent category. Auranofin appears to induce heme oxygenase 1 (HO-1) mRNA. Heme oxygenase 1 is an inducible heme-degrading enzyme with anti-inflammatory properties.

Auranofin is an orally available, lipophilic, organogold compound, used to treat rheumatoid arthritis, with anti-inflammatory and potential antineoplastic activities. Auranofin interacts with selenocysteine residue within the redox-active domain of mitochondrial thioredoxin reductase (TrxR), thereby blocking the activity of TrxR. As a result, this agent induces mitochondrial oxidative stress leading to the induction of apoptosis. Furthermore, this agent strongly inhibits the JAK1/STAT3 signal transduction pathway, thereby suppressing expression of immune factors involved in inflammation. TrxR, overexpressed in many cancer cell types, inhibits apoptosis, promotes cell growth and survival and plays a role in resistance to chemotherapy; TrxR catalyzes the reduction of oxidized thioredoxin (Trx) and plays a central role in regulating cellular redox homeostasis.

An oral chrysotherapeutic agent for the treatment of rheumatoid arthritis. Its exact mechanism of action is unknown, but it is believed to act via immunological mechanisms and alteration of lysosomal enzyme activity. Its efficacy is slightly less than that of injected gold salts, but it is better tolerated, and side effects which occur are potentially less serious.

See also: Aurothioglucose (broader).

Properties

Key on ui mechanism of action |

Inflammatory arthritis can cause joint swelling, warmth, pain, and tenderness; one cause of this condition is rheumatoid arthritis. In patients with rheumatoid arthritis, gold salts such as auranofin can be administered to decrease joint inflammation and prevent the destruction of bones and cartilage. Though the mechanism of action of auranofin is not fully established in rheumatoid arthritis, this drug has been shown to inhibit phagocytosis and the release of antibodies and enzymes that play a role in cytotoxic reactions, suppressing the inflammatory response. Aside from its probable immune effects in inflammatory arthritis, studies have shown that auranofin inhibits thioredoxin reductase. This enzyme has various roles in cell homeostasis, including the regulation of free radicals. Thioredoxin reductase can be over expressed in various types of tumours, rendering it an attractive target for anticancer drug development. Studies have shown that inhibiting thioredoxin reductase can cause oxidative stress and apoptosis of tumour cells by increasing the formation of free radicals. Aurofin's thiol ligand binds with high affinity to thiol and selenol groups, forming irreversible reaction products. One study showed that treatment with auranofin increased the production or reactive oxygen species and caused elevation of intracellular calcium concentration in platelets, leading to cell death. Another study showed that auranofin enhanced the production of free radicals, governing T-cell activation. The mechanism of action of anti-rheumatic gold compounds on 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced prostaglandin E(2) (PGE(2)) production in rat peritoneal macrophages were examined. Auranofin (AF) at 3-10 muM inhibited TPA-induced PGE(2) production in concentration-dependent manner. In the pharmacological experiments, prostaglandin G/H synthase (PGHS)-2-dependent PGE(2) production was inhibited by 10 muM of AF. The enzyme activities of both PGHS-1 and PGHS-2 were not affectecd by the 10 muM AF. ...AF decreased the PGHS-2 protein content, but had no effect on the PGHS-1 protein content. AF at 3-10 muM decrease the PGHS-2 messenger RNA (mRNA) level by RT-PCR determination. Then the effect of AF on nuclear factor kappa B (NF-kappaB), one of the transcription factors known to regulate transcription of a group of proinflammatory proteins, was determined. AF at 1-10 muM inhibited nuclear translocation of NF-kappaB in a concentration-dependent manner. AF ...did not affect the binding of NF-kappaB to its specific DNA. These observations may suggest that the effects of gold compounds on the inhibition of NF-kappaB nuclear translocation plays one of the major role in its anti-inflammatory effects in rat peritoneal macrophages. ...The effect of AF /auranofin/ on PMN activated by two stimulates (PMA, ConA) added sequentially. AF (0.1-10 microM) caused a dose-dependent inhibition of lucigenin-dependent chemiluminescence regardless of the activator (FMLP, ConA, A23 187, PMA) when AF was added before the activator. In contrast, when AF was added to PMN after stimulation, it inhibited only the chemiluminescence of PMN stimulated by PMA. Furthermore, the chemiluminescence was largely unaffected by AF in sequentially activated PMN. The relative sensitivity to AF of the various processes studied indicate that blockade of the activation signal appears to be responsible for inhibition of the respiratory burst of PMN. |

|---|---|

CAS No. |

34031-32-8 |

Molecular Formula |

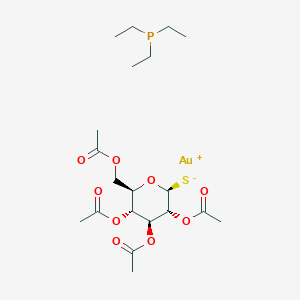

C20H34AuO9PS |

Molecular Weight |

678.5 g/mol |

IUPAC Name |

gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane |

InChI |

InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1 |

InChI Key |

AUJRCFUBUPVWSZ-XTZHGVARSA-M |

Isomeric SMILES |

CCP(CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |

Canonical SMILES |

CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |

Appearance |

Solid powder |

Color/Form |

White crystalline powder |

melting_point |

110-111 112-115 °C |

Other CAS No. |

34031-32-8 |

physical_description |

Solid |

Pictograms |

Acute Toxic; Health Hazard |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

Auranofin powder darkens slightly when exposed to strong light and also to some extent when stored at a temperature of 60 °C or warmer; the darkening indicates a small degree of chemical degradation, but the effect on biologic activity is not known. |

solubility |

Insoluble in water 1.51e-01 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Auranofin; SKF-39162; SKF-D-39162; SKF 39162; SKF D 39162; SKFD-39162; SKFD39162; Ridaura; NSC 321521, Ridauragold thiol |

Origin of Product |

United States |

Foundational & Exploratory

Auranofin's Mechanism of Action in Cancer Cells: A Technical Guide

Abstract: Auranofin, a gold (I)-containing compound initially approved for treating rheumatoid arthritis, is gaining significant attention as a repurposed anticancer agent.[1][2] Its efficacy stems from a multifaceted mechanism of action centered on the disruption of cellular redox homeostasis. The primary molecular target of auranofin is thioredoxin reductase (TrxR), a key enzyme in the thioredoxin antioxidant system that is often overexpressed in cancer cells to cope with intrinsic oxidative stress.[1][3][4] By inhibiting TrxR, auranofin triggers a cascade of events, including the massive accumulation of reactive oxygen species (ROS), induction of mitochondrial dysfunction, and activation of programmed cell death pathways such as apoptosis.[5][6][7] Furthermore, auranofin modulates several critical oncogenic signaling pathways, including STAT3, NF-κB, and PI3K/AKT/mTOR, contributing to its broad anti-proliferative effects.[1][5] This guide provides an in-depth technical overview of auranofin's core mechanisms of action in cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.

Core Mechanism: Inhibition of Thioredoxin Reductase and Induction of Oxidative Stress

The thioredoxin (Trx) system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx), is a crucial antioxidant system that maintains cellular redox balance. Cancer cells, with their heightened metabolic rate, often exhibit a pro-oxidative state and are highly dependent on this system for survival.[1][5] TrxR, which exists in cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms, is frequently overexpressed in various cancers, correlating with aggressive tumor progression and poor patient survival.[3][4]

Auranofin functions as a potent and irreversible inhibitor of both TrxR1 and TrxR2.[3][5] The gold(I) center of auranofin has a high affinity for the selenocysteine residue within the active site of TrxR, forming a stable adduct that inactivates the enzyme.[8][9] This inhibition disrupts the entire Trx system, preventing the reduction of oxidized thioredoxin and other substrates.

The direct consequence of TrxR inhibition is a dramatic increase in intracellular reactive oxygen species (ROS), leading to severe oxidative stress.[6][10][11] This ROS accumulation overwhelms the cell's remaining antioxidant capacity, causing widespread oxidative damage to lipids, proteins, and DNA, which ultimately pushes the cancer cell towards apoptosis and other forms of cell death.[5][12]

Induction of Cancer Cell Death Pathways

The severe oxidative stress induced by auranofin is a primary driver of its cytotoxicity, activating multiple cell death pathways.

Apoptosis

Auranofin is a potent inducer of caspase-dependent apoptosis. The process is primarily initiated through the intrinsic (mitochondrial) pathway:

-

Mitochondrial Dysfunction: High levels of ROS lead to the dissipation of the mitochondrial membrane potential (ΔΨm).[7][13]

-

Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.[14]

-

Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3 and caspase-7.[7][13]

-

Substrate Cleavage: Activated caspase-3 cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[13][15]

Other Cell Death Modalities

-

Necrosis: At higher concentrations, auranofin has been observed to induce necrosis, characterized by the release of lactate dehydrogenase (LDH).[13]

-

Ferroptosis: Auranofin can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. This is particularly relevant in cells that are more resistant to apoptosis.[12][16]

Modulation of Oncogenic Signaling Pathways

Beyond inducing oxidative stress, auranofin disrupts multiple pro-survival and proliferative signaling pathways that are frequently dysregulated in cancer.

-

STAT3 Pathway: Auranofin inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[17] Constitutively active STAT3 is a key driver of proliferation, survival, and angiogenesis in many cancers. Auranofin's inhibition of STAT3 has been shown to be mediated by ROS.[17][18][19]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is another critical pro-survival pathway. Auranofin has been reported to inhibit NF-κB activity, further contributing to its pro-apoptotic effects.[5]

-

PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Auranofin can suppress the PI3K/AKT/mTOR axis, leading to decreased pro-survival signals and inhibition of angiogenesis-related factors like HIF-1α.[1][5][20][21]

-

Ubiquitin-Proteasome System (UPS): Auranofin can also inhibit the proteasome, a protein complex responsible for degrading damaged or misfolded proteins.[1] Cancer cells are often more reliant on the UPS to maintain protein homeostasis, making it an attractive therapeutic target.[9]

Quantitative Data Summary

The cytotoxic efficacy of auranofin varies across different cancer cell lines and is dependent on the duration of treatment.

Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference(s) |

| Breast Cancer | ||||

| MDA-MB-231 | Triple-Negative | ~3.0 | 24 | [5] |

| MDA-MB-468 | Triple-Negative | < 3.0 | 24 | [5] |

| BT-549 | Triple-Negative | > 6.0 | 24 | [5] |

| MCF-7 | ER-Positive | 0.98 | 72 | [22] |

| MCF-7 | ER-Positive | 3.37 | 24 | [22] |

| Lung Cancer | ||||

| Calu-6 | Non-Small Cell | 3.0 | 24 | [13][23] |

| A549 | Non-Small Cell | 3.0 - 5.0 | 24 | [13][23] |

| SK-LU-1 | Non-Small Cell | 5.0 | 24 | [23] |

| NCI-H460 | Non-Small Cell | 4.0 | 24 | [23] |

| NCI-H1299 | Non-Small Cell | 1.0 - 2.0 | 24 | [23] |

| Ovarian Cancer | ||||

| PEO1 | High-Grade Serous | 0.53 | 72 | [24] |

| PEO4 | High-Grade Serous | 2.80 | 72 | [24] |

| Other Cancers | ||||

| HL-60 | Leukemia | 0.23 | 72 | [22] |

| HCT-15 | Colon | 0.11 | 72 | [22] |

| HeLa | Cervical | 0.15 | 72 | [22] |

Detailed Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay

This protocol describes a colorimetric assay to measure TrxR activity based on the reduction of DTNB.[25][26]

Principle: TrxR catalyzes the reduction of 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB), which has a strong yellow color and can be quantified by measuring absorbance at 412 nm.[26][27]

Methodology:

-

Sample Preparation:

-

Harvest cells (e.g., 2 x 10^6) and wash with ice-cold PBS.

-

Homogenize cells in 100-200 µL of cold Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, with protease inhibitors).[26][27]

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine protein concentration (e.g., Bradford assay).

-

-

Assay Procedure (96-well plate format):

-

Prepare a TNB standard curve for quantification.

-

For each sample, prepare two wells: one for total activity and one for background activity.

-

To the "total activity" wells, add 2-50 µL of cell lysate.

-

To the "background activity" wells, add 2-50 µL of cell lysate and 10 µL of a TrxR-specific inhibitor (provided in commercial kits).

-

Adjust the volume in all wells to 50 µL with Assay Buffer.

-

Prepare a Reaction Mix containing Assay Buffer, NADPH, and DTNB according to kit instructions.

-

Add 50 µL of the Reaction Mix to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode for 10-30 minutes at 25°C.

-

The slope of the linear portion of the curve represents the reaction rate.

-

-

Calculation:

-

Calculate the change in absorbance per minute (ΔA412/min).

-

Subtract the rate of the background activity well from the total activity well to get the TrxR-specific activity.

-

Use the TNB standard curve to convert the activity into nmol/min/mg of protein.

-

Intracellular ROS Measurement

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Principle: DCFH-DA diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28][29] The fluorescence intensity is proportional to the level of intracellular ROS.[28]

Methodology:

-

Cell Plating: Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence reader or standard plates for flow cytometry) and allow them to adhere overnight.

-

Drug Treatment: Treat cells with auranofin or control vehicle for the desired time. Include a positive control (e.g., H2O2 or menadione).

-

Probe Loading:

-

Remove the treatment media and wash cells once with warm PBS or serum-free media.

-

Add media containing 5-10 µM DCFH-DA to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS or media to the wells.

-

For Plate Reader: Measure fluorescence intensity immediately (Excitation ≈ 488 nm, Emission ≈ 530 nm).

-

For Flow Cytometry: Harvest cells by trypsinization, resuspend in PBS, and analyze immediately on a flow cytometer using the appropriate channel (e.g., FITC).

-

-

Analysis: Quantify the mean fluorescence intensity and normalize to the control group to determine the fold-change in ROS production.

Apoptosis Analysis by Western Blot

This protocol details the detection of key apoptosis markers, cleaved caspase-3 and cleaved PARP, by Western blotting.[15]

Principle: During apoptosis, initiator caspases cleave and activate executioner caspases like caspase-3. Activated caspase-3 then cleaves key cellular proteins, such as PARP. The appearance of the cleaved forms of these proteins is a hallmark of apoptosis and can be detected by antibodies specific to the cleaved fragments.[30]

Methodology:

-

Protein Extraction:

-

Treat cells with auranofin for the desired time. Collect both adherent and floating cells to include the apoptotic population.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP (or total PARP to see both full-length and cleaved forms) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

-

Analysis: Analyze the band intensity for cleaved caspase-3 and cleaved PARP relative to the loading control and compare between treated and untreated samples.

References

- 1. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. auranofin - My Cancer Genome [mycancergenome.org]

- 9. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Inhibition of thioredoxin reductase by auranofin induces apoptosis in cisplatin-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiproliferative effect of gold(I) compound auranofin through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Auranofin Enhances Sulforaphane-Mediated Apoptosis in Hepatocellular Carcinoma Hep3B Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. 4.6. Thioredoxin Reductase (TrxR) Activity Assay [bio-protocol.org]

- 26. abcam.com [abcam.com]

- 27. A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 29. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Auranofin's Inhibition of Thioredoxin Reductase: A Technical Guide to the Pathway and its Interrogation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway surrounding auranofin's inhibition of thioredoxin reductase (TrxR), a critical enzyme in cellular redox homeostasis. Auranofin, a gold-containing compound initially approved for rheumatoid arthritis, is gaining significant attention for its potential as an anticancer agent due to its potent and selective targeting of TrxR. This document outlines the core mechanism of action, downstream cellular consequences, and detailed experimental protocols for investigating this pathway.

The Thioredoxin System and the Role of Thioredoxin Reductase

The thioredoxin system, comprising NADPH, thioredoxin reductase, and thioredoxin (Trx), is a principal antioxidant system in mammalian cells. It plays a pivotal role in maintaining a reducing intracellular environment, essential for DNA synthesis, protein repair, and protection against oxidative stress. Thioredoxin reductase, a selenoenzyme, catalyzes the NADPH-dependent reduction of oxidized thioredoxin.[1][2][3] Many cancer cells exhibit elevated levels of TrxR, which helps them counteract the high oxidative stress associated with rapid proliferation and metabolic activity, making TrxR an attractive target for cancer therapy.[3][4][5]

Mechanism of Auranofin-Mediated Thioredoxin Reductase Inhibition

Auranofin exerts its inhibitory effect by targeting the selenocysteine residue in the active site of both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases.[2][6] The gold(I) ion in auranofin has a high affinity for the selenol group of the active site, leading to the formation of an irreversible covalent bond. This binding event effectively inactivates the enzyme, preventing the regeneration of reduced thioredoxin.

Figure 1: Auranofin's direct inhibition of Thioredoxin Reductase.

Downstream Consequences of Thioredoxin Reductase Inhibition

The inactivation of TrxR by auranofin triggers a cascade of cellular events, primarily driven by the disruption of redox homeostasis.

Increased Oxidative Stress

With TrxR inhibited, the cell's capacity to reduce oxidized thioredoxin is severely diminished. This leads to an accumulation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, creating a state of oxidative stress.[7][8][9] This surge in ROS can damage cellular components, including lipids, proteins, and DNA.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of ROS can disrupt protein folding processes within the endoplasmic reticulum, leading to ER stress.[7] This, in turn, activates the unfolded protein response (UPR), a signaling pathway aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

Mitochondrial Dysfunction and Apoptosis

Mitochondria are both a major source and a primary target of ROS. Auranofin-induced oxidative stress leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (ΔΨm) and reduced ATP production.[1][10] This dysfunction can trigger the intrinsic apoptotic pathway through the release of cytochrome c into the cytosol, leading to the activation of caspases and ultimately, programmed cell death.[2][11]

Figure 2: Cellular consequences of Auranofin-mediated TrxR inhibition.

Impact on Key Signaling Pathways

Auranofin's disruption of the cellular redox state also modulates several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.

-

NF-κB Signaling: Auranofin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response and cell survival.[12][13][14]

-

JAK/STAT Pathway: The drug can block the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3), key components of the JAK/STAT signaling pathway involved in cell growth and proliferation.[6][15]

-

PI3K/Akt Pathway: Auranofin can suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell survival and proliferation, by inhibiting the phosphorylation of key components.[16][17]

Figure 3: Auranofin's inhibitory effects on key signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of auranofin in various cancer cell lines, providing a comparative overview of its potency.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Lung Cancer | Calu-6 | ~3 | 24 | [11] |

| Lung Cancer | A549 | ~3-4 | 24 | [2][11] |

| Lung Cancer | NCI-H1299 | 1-2 | 24 | [18] |

| Breast Cancer (TNBC) | MDA-MB-231 | ~3 | 24 | [19] |

| Ovarian Cancer | PEO1 | Not specified | Not specified | [8] |

| Ovarian Cancer | PEO4 | Not specified | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the auranofin-thioredoxin reductase inhibition pathway.

Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) by NADPH.[20]

Materials:

-

TrxR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)

-

DTNB solution

-

NADPH solution

-

TrxR specific inhibitor (for background determination)

-

Cell or tissue lysate

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize cells or tissues in cold assay buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Assay Setup: Prepare two sets of reactions for each sample: one for total DTNB reduction and one with a TrxR-specific inhibitor to measure background activity.

-

Reaction Mixture: In a 96-well plate, add the cell lysate to the assay buffer. For the background control wells, add the TrxR inhibitor.

-

Initiate Reaction: Add NADPH and DTNB solutions to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculation: The TrxR activity is calculated from the rate of increase in absorbance, subtracting the background rate from the total rate.

Figure 4: Workflow for the Thioredoxin Reductase Activity Assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.[21][22]

Materials:

-

DCFH-DA stock solution

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Auranofin Treatment: Treat cells with the desired concentration of auranofin for the specified time.

-

DCFH-DA Staining: Wash the cells with PBS and then incubate them with DCFH-DA working solution in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. DCF, the oxidized form of the probe, emits green fluorescence.

Figure 5: Workflow for measuring intracellular ROS using DCFH-DA.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24]

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

Cells treated with auranofin

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells after auranofin treatment.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Apoptosis Markers

Western blotting can be used to detect the cleavage of key apoptotic proteins like caspase-3 and PARP.[25][26]

Materials:

-

Cell lysates from auranofin-treated cells

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and total PARP

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Prepare protein lysates from treated and control cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.

Conclusion

Auranofin's potent inhibition of thioredoxin reductase presents a compelling strategy for cancer therapy. By disrupting the cellular redox balance, auranofin induces significant oxidative stress, leading to ER stress, mitochondrial dysfunction, and ultimately, apoptotic cell death. Furthermore, its ability to modulate critical pro-survival signaling pathways enhances its anticancer efficacy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and harness the therapeutic potential of targeting the thioredoxin reductase pathway.

References

- 1. Auranofin Mediates Mitochondrial Dysregulation and Inflammatory Cell Death in Human Retinal Pigment Epithelial Cells: Implications of Retinal Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auranofin inhibits the proliferation of lung cancer cells via necrosis and caspase‑dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. bioscience.co.uk [bioscience.co.uk]

- 5. abcam.com [abcam.com]

- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of mitochondrial permeability transition by auranofin, a Gold(I)-phosphine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. redoxscience.com [redoxscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Auranofin blocks interleukin-6 signalling by inhibiting phosphorylation of JAK1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Auranofin Enhances Sulforaphane-Mediated Apoptosis in Hepatocellular Carcinoma Hep3B Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bioquochem.com [bioquochem.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 25. m.youtube.com [m.youtube.com]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

Auranofin: A Technical Guide to its Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auranofin, a gold(I)-containing compound, has a long-standing history in the treatment of rheumatoid arthritis.[1][2] More recently, its potent biochemical activities have led to its repurposing as a promising agent in oncology and other therapeutic areas.[3][4] This technical guide provides an in-depth exploration of the core biochemical properties of Auranofin, focusing on its mechanism of action, key molecular targets, and its impact on critical cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of Auranofin's molecular interactions.

Core Mechanism of Action: Thioredoxin Reductase Inhibition

The principal biochemical mechanism of Auranofin is the potent and selective inhibition of thioredoxin reductase (TrxR), a key selenoenzyme in the thioredoxin system responsible for maintaining cellular redox homeostasis.[3][5] Auranofin's thiol ligand exhibits a high affinity for thiol and selenol groups, leading to the formation of irreversible adducts with the active site of TrxR.[6] This inhibition disrupts the cell's antioxidant defense, leading to an accumulation of reactive oxygen species (ROS), oxidative stress, and subsequent induction of apoptosis.[5][6][7]

Quantitative Data: Inhibitory Activities of Auranofin

The inhibitory potency of Auranofin has been quantified against various cell lines and specific enzymes. The following tables summarize key IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values reported in the literature.

Table 1: IC50 Values of Auranofin in Cellular Assays

| Cell Line | Cell Type | IC50 (µM) | Duration (h) | Assay Type | Reference |

| NCI-H1299 | Human non-small cell lung cancer | 1 | 24 | Cell Viability | [3] |

| BGC-823 | Human gastric cancer | 2.3 | 24 | MTT Assay | [8] |

| SGC-7901 | Human gastric cancer | 1.8 | 24 | MTT Assay | [8] |

| KATO III | Human gastric cancer | 2.7 | 24 | MTT Assay | [8] |

| Calu-6 | Human lung cancer | 3 | 24 | Cell Viability | [7] |

| NCI-H460 | Human large cell lung carcinoma | 4 | 24 | Cell Viability | [3] |

| A549 | Human lung adenocarcinoma | 5 | 24 | Cell Viability | [7] |

| SK-LU-1 | Human lung adenocarcinoma | 5 | 24 | Cell Viability | [3] |

| MCF-7 | Human breast cancer | 3.37 | 24 | MTS Assay | [9] |

| PEO1 | High-grade serous ovarian cancer | 0.53 | 72 | Clonogenic Survival | [10] |

| PEO4 | High-grade serous ovarian cancer | 2.8 | 72 | Clonogenic Survival | [10] |

Table 2: IC50 and Ki Values of Auranofin Against Purified Enzymes

| Enzyme | Source | IC50 | Ki | Reference |

| Thioredoxin Reductase (TrxR) | H. pylori | 88 nM | - | [11][12] |

| IKKβ | - | - | - | [13] |

| Protein Kinase C (PKC) | - | Dose-dependent inhibition | - | [14] |

Impact on Cellular Signaling Pathways

Auranofin modulates several critical signaling pathways involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

Auranofin potently inhibits the NF-κB signaling pathway, a key regulator of inflammation.[1] It has been shown to directly inhibit IκB kinase (IKK), specifically by modifying Cys-179 of the IKKβ subunit.[11][13] This prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.[1] Additionally, Auranofin can suppress the homodimerization of Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway.

Caption: Auranofin inhibits the NF-κB pathway by targeting TLR4 and IKK.

JAK/STAT Signaling Pathway

Auranofin has been demonstrated to interfere with the JAK/STAT signaling cascade, which is crucial for cytokine-mediated cellular responses. It inhibits the IL-6-induced phosphorylation of Janus kinase 1 (JAK1) and the subsequent phosphorylation and nuclear translocation of the signal transducer and activator of transcription 3 (STAT3).[1]

Caption: Auranofin disrupts JAK/STAT signaling by inhibiting JAK1 phosphorylation.

PI3K/AKT/mTOR Signaling Pathway

Proteomic analyses have revealed that Auranofin can inhibit the expression and/or phosphorylation of multiple key components of the PI3K/AKT/mTOR pathway.[15][16] This pathway is central to cell proliferation, survival, and metabolism. Auranofin has been shown to suppress the phosphorylation of S6, 4EBP1, mTOR, TSC2, and AKT, indicating a broad inhibitory effect on this critical oncogenic pathway.[15][16]

Caption: Auranofin broadly inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the biochemical properties of Auranofin.

Thioredoxin Reductase (TrxR) Activity Assay

This assay measures the enzymatic activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH.[5]

-

Materials:

-

Cell lysate or purified TrxR enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA)

-

NADPH solution (e.g., 10 mM in assay buffer)

-

DTNB solution (e.g., 100 mM in ethanol)

-

Insulin solution (for coupled assay with thioredoxin)

-

Auranofin stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and insulin (if applicable).

-

Add the cell lysate or purified TrxR to the wells of the microplate.

-

Add varying concentrations of Auranofin or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the DTNB solution to all wells.

-

Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the TrxR activity.

-

Calculate the percentage of inhibition for each Auranofin concentration relative to the vehicle control.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][12]

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Auranofin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Auranofin or DMSO (vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[17][18]

-

Materials:

-

Cells treated with Auranofin or vehicle control

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI) or other viability dye

-

1X Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells (including both adherent and floating cells) after treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

-

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the intracellular levels of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][19][20]

-

Materials:

-

Cells treated with Auranofin or vehicle control

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

After treatment with Auranofin, wash the cells with PBS.

-

Incubate the cells with DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark. During this time, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Wash the cells with PBS to remove excess probe.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microscope or flow cytometer (excitation ~488 nm, emission ~525 nm).

-

Experimental Workflow

The following diagram illustrates a general workflow for investigating the biochemical properties of Auranofin.

Caption: A general experimental workflow for characterizing Auranofin's effects.

Conclusion

Auranofin is a multi-faceted compound with potent biochemical properties, primarily driven by its inhibition of thioredoxin reductase. This activity leads to a cascade of downstream effects, including the induction of oxidative stress, apoptosis, and the modulation of key signaling pathways such as NF-κB, JAK/STAT, and PI3K/AKT/mTOR. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic potential of this remarkable gold-containing compound.

References

- 1. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels [mdpi.com]

- 7. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thioredoxin Reductase Inhibition by Auranofin - ChemistryViews [chemistryviews.org]

- 10. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Gold compound auranofin inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of protein kinase C activity by the antirheumatic drug auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

Auranofin Cellular Uptake and Distribution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and associated signaling pathways of auranofin, a gold(I)-containing compound with anti-inflammatory and anti-cancer properties. The information is compiled from various scientific studies to serve as a valuable resource for researchers in the field.

Cellular Uptake of Auranofin

The cellular uptake of auranofin is a complex process that is not fully elucidated but is understood to be concentration, time, and temperature dependent. The primary proposed mechanism is a sequential ligand exchange process , where the tetraacetylthioglucose (TATG) and triethylphosphine (Et3P) ligands of auranofin are sequentially displaced by sulfhydryl groups on the cell membrane and intracellular proteins. This process does not appear to require metabolic energy.

Quantitative Analysis of Auranofin Uptake

The intracellular concentration of gold following auranofin treatment has been quantified in various cell lines. The data below, derived from studies on the A2780 human ovarian carcinoma cell line, illustrates the time-dependent accumulation of gold.

| Time (hours) | Intracellular Gold Concentration (ng Au / 10⁶ cells)[1][2] |

| 2 | ~15 |

| 6 | ~25 |

| 12 | ~35 |

| 24 | ~45 |

| 48 | ~50 |

| 72 | ~55 |

Note: The values are approximate and compiled from graphical representations in the cited literature.

The cytotoxic effects of auranofin have been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) after 24h |

| Calu-3 | Non-Small Cell Lung Cancer | < 1.0[3][4] |

| HCC366 | Non-Small Cell Lung Cancer | < 1.0[3][4] |

| NCI-H1299 | Non-Small Cell Lung Cancer | < 1.0[3][4] |

| A549 | Non-Small Cell Lung Cancer | ~5.0 |

| SK-LU-1 | Non-Small Cell Lung Cancer | ~5.0 |

| NCI-H460 | Non-Small Cell Lung Cancer | ~4.0 |

| Calu-6 | Non-Small Cell Lung Cancer | ~3.0 |

| MCF-7 | Breast Cancer | ~3.37 - 5.08[5] |

| PEO1 | Ovarian Cancer | Not specified |

| PEO4 | Ovarian Cancer | Not specified |

| HaCaT (normal keratinocytes) | Non-cancerous | Not specified |

| A431 (epidermoid carcinoma) | Skin Cancer | Not specified |

Intracellular Distribution of Auranofin

Following cellular uptake, the gold and triethylphosphine moieties of auranofin are distributed among various subcellular fractions, including the nucleus, cytosol, and membranes.[6] Studies in lung cancer (A-549) and normal lung fibroblast (MRC-5) cells have shown that a significant portion of intracellular gold is associated with proteins.

| Cellular Fraction | Gold Distribution in A-549 Cells (%)[7] | Gold Distribution in MRC-5 Cells (%)[7] |

| Organic Fraction (Lipids, hydrophobic proteins) | Up to 65% | Not specified |

| Interphase (Precipitated proteins) | Up to 24.3% | Higher than A-549 |

| Aqueous Fraction (Water-soluble metabolites, DNA/RNA) | 11.1 - 18.9% | Not specified |

Note: The distribution can vary between cell types and experimental conditions.

Key Signaling Pathways Modulated by Auranofin

Auranofin exerts its biological effects by modulating several key signaling pathways, primarily through the inhibition of selenoenzymes and other proteins.

Inhibition of Thioredoxin Reductase (TrxR)

A primary target of auranofin is thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that regulates cellular redox balance. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis.

Caption: Auranofin inhibits Thioredoxin Reductase, leading to increased ROS and apoptosis.

Inhibition of the NF-κB Signaling Pathway

Auranofin has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival. This inhibition can occur through multiple mechanisms, including the prevention of IκB kinase (IKK) activation and subsequent degradation of the inhibitory protein IκB.

Caption: Auranofin inhibits the NF-κB signaling pathway.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Auranofin has been demonstrated to inhibit multiple key components of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. This inhibition affects downstream effectors like S6 kinase and 4E-BP1.[3][4][8][9][10]

Caption: Auranofin inhibits multiple nodes in the PI3K/AKT/mTOR pathway.

Experimental Protocols

This section outlines the general principles of key experimental methodologies used to study auranofin's cellular uptake and distribution.

Quantification of Intracellular Gold by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for quantifying the elemental composition of a sample.

Experimental Workflow:

Caption: Workflow for quantifying intracellular gold by ICP-MS.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with various concentrations of auranofin for specific time periods.

-

Cell Harvesting and Washing: After treatment, aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular auranofin. Harvest the cells using trypsinization, followed by centrifugation to obtain a cell pellet.

-

Cell Counting: Resuspend the cell pellet in a known volume of PBS and count the cells using a hemocytometer or an automated cell counter.

-

Sample Preparation for ICP-MS:

-

Lyse a known number of cells in a strong acid, typically concentrated nitric acid.

-

Digest the samples, often using a microwave digestion system, to break down all organic matter.

-

Dilute the digested samples to a final volume with deionized water.

-

-

ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to determine the concentration of gold.

-

Quantification: Prepare a standard curve using known concentrations of a gold standard. Use the standard curve to calculate the amount of gold in the cell samples, typically expressed as ng of gold per million cells.

Subcellular Fractionation and Gold Quantification

This protocol allows for the determination of auranofin's distribution within different cellular compartments.

Experimental Workflow:

Caption: Workflow for subcellular fractionation and gold quantification.

Protocol:

-

Cell Harvesting and Washing: Harvest and wash auranofin-treated cells as described previously.

-

Cell Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the nuclei intact.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic and membrane fractions.

-

Membrane and Cytosolic Fraction Separation: Centrifuge the post-nuclear supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.

-

Gold Quantification: Quantify the amount of gold in each fraction (nuclear, membrane, and cytosolic) using ICP-MS or Atomic Absorption Spectroscopy (AAS) as described above.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS is a key mechanism of auranofin's action. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used fluorescent probe for detecting intracellular ROS.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with auranofin as required.

-

Staining with DCFH-DA: After treatment, incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be measured using a fluorescence microscope, a microplate reader, or by flow cytometry for single-cell analysis.[11][12][13][14][15]

This guide provides a foundational understanding of the cellular processes involving auranofin. For specific experimental applications, it is recommended to consult the primary literature and optimize protocols for the particular cell lines and experimental conditions being used.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular association, intracellular distribution, and efflux of auranofin via sequential ligand exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Speciation Analysis Highlights the Interactions of Auranofin with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 15. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Auranofin: A Technical Guide on its Pharmacokinetics and Pharmacodynamics

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Auranofin is an orally administered, gold-containing compound initially approved for the treatment of rheumatoid arthritis.[1] Its unique lipophilic nature distinguishes it from parenteral gold therapies, leading to a distinct pharmacokinetic and pharmacodynamic profile.[2][3] The primary mechanism of action involves the potent inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[4][5][6] This inhibition triggers a cascade of downstream effects, including the induction of oxidative stress, modulation of critical inflammatory signaling pathways, and induction of apoptosis, making Auranofin a subject of intense research for repositioning in oncology and other therapeutic areas.[7][8] This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Auranofin, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Pharmacokinetics

The pharmacokinetics of Auranofin are complex, primarily due to its rapid metabolism, with pharmacokinetic parameters often based on the measurement of gold concentration in biological matrices.[9][10]

Absorption

Following oral administration, approximately 20-30% of the gold from an Auranofin dose is absorbed from the gastrointestinal tract.[2] In healthy adults given a single 6 mg dose, mean peak blood gold concentrations of 0.025 µg/mL were observed at 2 hours.[9] A phase I clinical trial with a 6 mg daily dose for 7 days reported a mean peak plasma concentration (Cmax) of 0.312 µg/ml, reached at a Tmax of 1.65 hours on day 7.[11][12] Studies in animals show absorption rates of 17-23% in rats and 15-38% in dogs.[13]

Distribution

Once absorbed, gold from Auranofin is extensively bound to proteins and cellular components. Approximately 60% of the gold in blood is bound to serum proteins, with 82% of that fraction binding to albumin.[9] Auranofin's lipophilicity leads to a strong association with circulating cellular elements.[2][14] Less than 2% of gold from Auranofin exists as free gold in the serum.[9]

Metabolism

Auranofin is metabolized so rapidly that the intact parent molecule has not been detected in the blood.[9] Initial metabolism may involve deacetylation within the gastrointestinal mucosa.[9] The drug undergoes extensive ligand exchange reactions.[10] Recent studies have identified aurocyanide (Au(CN)2−) as a potential active metabolite of Auranofin, which is detected in the blood and urine of patients.[10]

Excretion

The excretion of gold from Auranofin occurs via both renal and fecal routes. Approximately 60% of the absorbed gold is excreted in the urine, with the remainder eliminated in the feces.[5][9] However, due to incomplete absorption, the majority of an administered dose is recovered in the feces. A single-dose study in humans found that cumulative excretion was 4% in urine and 40% in feces. The terminal half-life of gold from Auranofin is long and variable, with estimates ranging from 15 to 35 days in humans, leading to the attainment of steady-state blood concentrations after 8-12 weeks of continuous therapy.[9][11]

Pharmacokinetic Data Summary

| Parameter | Value | Species/Context | Citation(s) |

| Bioavailability | ~20-30% | Humans | [2] |

| 17-23% | Rats | [13] | |

| 15-38% | Dogs | [13] | |

| Tmax (Time to Peak) | 2 hours | Humans (single 6 mg dose) | [9] |

| 1.65 hours | Humans (6 mg/day for 7 days) | ||

| 24-48 hours | Rats (Blood/Serum) | [14] | |

| Cmax (Peak Conc.) | 0.025 µg/mL | Humans (single 6 mg dose) | [9] |

| 0.312 µg/mL | Humans (6 mg/day for 7 days) | [11][12] | |

| Half-life (t1/2) | 15 days (plasma) | Humans (single dose) | |

| 35 days | Humans (after 7 days dosing) | [11][12] | |

| 21-31 days | Humans (steady state) | [15] | |

| 1.2-1.8 days | Rats (Blood/Plasma) | [13] | |

| 19.5 days | Dogs | [13] | |

| Protein Binding | ~60% (serum proteins) | Humans | [9] |

| Excretion | ~60% of absorbed dose in urine | Humans | [9] |

| ~85% of total dose in feces | Humans | [16] |

Pharmacodynamics

Auranofin's pharmacodynamic effects are multifaceted, stemming from its pro-oxidative and anti-inflammatory properties.[5][7]

Primary Mechanism: Thioredoxin Reductase (TrxR) Inhibition

The principal mechanism of Auranofin is the irreversible inhibition of thioredoxin reductase (TrxR), a critical selenoenzyme in the thioredoxin system that maintains cellular redox balance.[4][6][8] The thiol ligand of Auranofin has a high affinity for the selenol groups in the active site of TrxR.[4][5] By inhibiting both cytosolic (TrxR1) and mitochondrial (TrxR2) forms of the enzyme, Auranofin disrupts redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[8] This is a central event that triggers downstream cellular responses, including apoptosis.[5][7]

Induction of Oxidative Stress and Apoptosis

The inhibition of TrxR by Auranofin leads to a significant increase in intracellular ROS.[7][17] This oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis.[4][18] Key events include the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria, and activation of caspase-9 and caspase-3.[17][19] This process is dependent on the pro-apoptotic proteins Bax and Bak.[18] Auranofin-induced apoptosis is also associated with the cleavage of poly (ADP-ribose) polymerase (PARP).[17][20] Furthermore, Auranofin can induce a lethal endoplasmic reticulum (ER) stress response mediated by ROS.[17]

Modulation of Inflammatory Signaling Pathways

Auranofin exerts potent anti-inflammatory effects by modulating several key signaling pathways.[6][21]

-

NF-κB Pathway: Auranofin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[6][22] It achieves this by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of the inhibitory protein IκB and subsequent translocation of NF-κB to the nucleus.[21] It has also been shown to interact with Toll-like receptor 4 (TLR4), an upstream activator of NF-κB.[23] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[23][24][25]

-

MAPK Pathway: Auranofin can induce the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[26][27] This activation is linked to the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, via the Keap1/Nrf2 signaling pathway.[9][26]

-

JAK/STAT Pathway: Auranofin has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically by preventing the IL-6-induced phosphorylation of JAK1 and STAT3.[21][28]

-

PI3K/Akt/mTOR Pathway: In cancer cells, Auranofin can inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[19][29]

Pharmacodynamic Data Summary

| Parameter | Value | Cell Line/Context | Citation(s) |

| IC50 (Cell Growth) | ~2 µM (at 24h) | HeLa (cervical cancer) | [20] |

| IC50 (Lactoferrin Release) | 0.6 µg/mL (TNF-induced) | Human Neutrophils | [30] |

| 1.8 µg/mL (GM-CSF-induced) | Human Neutrophils | [30] | |

| 3.7 µg/mL (fMLP-induced) | Human Neutrophils | [30] | |

| IC50 (Myeloperoxidase Release) | 0.7 µg/mL (TNF-induced) | Human Neutrophils | [30] |

| 1.6 µg/mL (fMLP-induced) | Human Neutrophils | [30] | |

| Effective Concentration | 0.1 - 3 µM | Inhibition of IL-1β & TNF-α mRNA in mouse macrophages | [24] |

| 2.5 - 20 µM | Inhibition of cytokine protein in RAW 264.7 macrophages | [25] | |

| 0.1 - 5 µmol/L | Neuroprotection from astrocyte-induced toxicity | [4] |

Experimental Protocols

Protocol: Phase I Clinical Pharmacokinetic Study

This protocol is based on a study designed to characterize the pharmacokinetics of Auranofin in healthy volunteers.[11][12]

-

Subject Recruitment: Healthy male or female volunteers (non-childbearing potential), aged 18-45, are recruited.

-

Dosing Regimen: Subjects receive a 6 mg oral dose of Auranofin once daily for 7 consecutive days.[11][12]

-

Sample Collection:

-

Blood: Plasma samples are collected at pre-dose and multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours) on Day 1 and Day 7 for intensive PK profiling.[12] Sparse sampling is continued for an extended period (e.g., up to 126 days) to accurately determine the terminal half-life.[11][12]

-

Feces: Fecal samples are collected for a period (e.g., up to 42 days) to quantify excreted gold.[12]

-

-

Bioanalytical Method: Gold concentrations in plasma and digested fecal samples are quantified using a validated analytical method, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers high sensitivity for metal analysis.

-

Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to determine key PK parameters including Cmax, Tmax, Area Under the Curve (AUC), and terminal half-life (t1/2).[12]

Protocol: In Vitro Apoptosis Induction Assay

This protocol is a generalized method based on studies investigating Auranofin-induced apoptosis in cancer cell lines.[17][20]

-

Cell Culture: A relevant cell line (e.g., HeLa cervical cancer cells or BGC-823 gastric cancer cells) is cultured in appropriate media and conditions until reaching 70-80% confluency.[17][20]

-

Treatment: Cells are treated with varying concentrations of Auranofin (e.g., 0-8 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).[17]

-

Apoptosis Detection (Flow Cytometry):

-

Cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Cells are stained with Annexin V (e.g., FITC-conjugated) and a viability dye like Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, and Annexin V-positive/PI-positive cells are scored as late apoptotic/necrotic.[17]

-

-

Western Blot for Apoptosis Markers:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against key apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system.[17][20]

-

Conclusion

Auranofin possesses a distinct pharmacokinetic profile characterized by oral bioavailability, rapid metabolism, and a long terminal half-life. Its pharmacodynamic actions are primarily driven by the inhibition of thioredoxin reductase, leading to ROS-mediated apoptosis and profound modulation of key inflammatory and cell survival signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The comprehensive data and methodologies presented in this guide underscore the complex and multifaceted nature of Auranofin, providing a valuable resource for professionals engaged in the research and development of this promising therapeutic agent for new indications beyond rheumatology.

References

- 1. Auranofin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 2. Clinical pharmacokinetics of oral and injectable gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologic actions and pharmacokinetic studies of auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Auranofin? [synapse.patsnap.com]

- 7. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Auranofin | C20H34AuO9PS | CID 16667669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anti-fibrotic effect of aurocyanide, the active metabolite of auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Pharmacokinetics of auranofin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of gold following administration of auranofin (SK+FD-39162) and myochrysine to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ridaura (auranofin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 16. Auranofin versus injectable gold. Comparison of pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The thioredoxin reductase inhibitor auranofin triggers apoptosis through a Bax/Bak-dependent process that involves peroxiredoxin 3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Auranofin Enhances Sulforaphane-Mediated Apoptosis in Hepatocellular Carcinoma Hep3B Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. researchgate.net [researchgate.net]

- 22. redoxscience.com [redoxscience.com]

- 23. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Auranofin inhibits the induction of interleukin 1 beta and tumor necrosis factor alpha mRNA in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Auranofin, a gold(I)-containing antirheumatic compound, activates Keap1/Nrf2 signaling via Rac1/iNOS signal and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. redoxscience.com [redoxscience.com]

- 29. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Effect of auranofin on cytokine induced secretion of granule proteins from adherent human neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Auranofin's Role in Modulating Inflammatory Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auranofin, a gold-containing compound initially approved for the treatment of rheumatoid arthritis, is experiencing a resurgence of interest due to its potent immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms by which auranofin modulates key inflammatory signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of auranofin as a potential therapeutic agent for a range of inflammatory and autoimmune disorders.

This document details auranofin's inhibitory effects on critical inflammatory cascades, including the NF-κB, STAT3, and NLRP3 inflammasome pathways. A central mechanism of action, the inhibition of thioredoxin reductase (TrxR), is also elucidated as a key driver of its anti-inflammatory and pro-oxidant activities. Quantitative data on auranofin's inhibitory concentrations are provided in tabular format for clear comparison. Furthermore, detailed experimental protocols for key assays are outlined to facilitate the replication and expansion of these findings. Finally, signaling pathways and experimental workflows are visualized using diagrams generated with the DOT language to provide a clear conceptual framework for understanding auranofin's multifaceted role in inflammation.

Core Mechanisms of Auranofin in Inflammatory Signaling

Auranofin exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key nodes in the inflammatory signaling network. The primary and most well-characterized mechanism is the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis.[1][2] By inhibiting TrxR, auranofin disrupts the cellular antioxidant defense system, leading to an increase in reactive oxygen species (ROS). This elevation in ROS can, in turn, modulate the activity of redox-sensitive signaling proteins and transcription factors involved in inflammation.

Beyond its effects on redox balance, auranofin has been shown to directly or indirectly inhibit the activation of several critical inflammatory signaling pathways:

-

NF-κB Signaling Pathway: Auranofin can suppress the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3][4] This inhibition can occur at multiple levels, including the prevention of the degradation of the inhibitory protein IκB and the direct inhibition of the IκB kinase (IKK) complex.[3][4] By blocking NF-κB activation, auranofin can reduce the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[5][6][7][8]

-

STAT3 Signaling Pathway: Auranofin has been demonstrated to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in the JAK-STAT signaling pathway.[9][10] The JAK-STAT pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immunity. Inhibition of STAT3 phosphorylation by auranofin can lead to decreased expression of STAT3 target genes, thereby dampening the inflammatory response.[9][10]

-